molecular formula C21H28N2O3S B4463569 2,5-DIMETHYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZENE-1-SULFONAMIDE

2,5-DIMETHYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B4463569
M. Wt: 388.5 g/mol
InChI Key: IKFWQCOUMPAIHM-UHFFFAOYSA-N
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Description

2,5-DIMETHYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a piperidine ring, and various methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the piperidine ring. Common synthetic routes may involve:

    Formation of the Sulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.

    Incorporation of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions where the piperidine ring is introduced to the aromatic system.

    Methyl Substitutions: Methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2,5-DIMETHYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfentanyl: Shares structural similarities but differs in its pharmacological profile.

    Naphthoylindoles: Similar in terms of having complex aromatic structures but differ in their specific functional groups and biological activities.

Uniqueness

2,5-DIMETHYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,5-dimethyl-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-16-4-5-17(2)21(14-16)27(24,25)22-15-18-6-8-19(9-7-18)26-20-10-12-23(3)13-11-20/h4-9,14,20,22H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFWQCOUMPAIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)OC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-DIMETHYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
2,5-DIMETHYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
2,5-DIMETHYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
2,5-DIMETHYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
2,5-DIMETHYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
2,5-DIMETHYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)BENZENE-1-SULFONAMIDE

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